Hexane-d14

Zeolite Science Deuterium NMR Surface Interactions

Hexane-d14 (CAS 21666-38-6) is a perdeuterated linear alkane solvent with the molecular formula C6D14, in which all fourteen hydrogen atoms of n-hexane are replaced by the stable isotope deuterium (²H). This fully deuterated compound is a non-polar, water-insoluble liquid (density 0.767 g/mL at 25 °C, boiling point 69 °C) and serves as a critical tool for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and isotopic labeling studies.

Molecular Formula C6H14
Molecular Weight 100.26 g/mol
CAS No. 21666-38-6
Cat. No. B166359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexane-d14
CAS21666-38-6
SynonymsAlkane C6-d14
Molecular FormulaC6H14
Molecular Weight100.26 g/mol
Structural Identifiers
SMILESCCCCCC
InChIInChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
InChIKeyVLKZOEOYAKHREP-ZLKPZJALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexane-d14 (CAS 21666-38-6) Procurement and Technical Specifications Overview


Hexane-d14 (CAS 21666-38-6) is a perdeuterated linear alkane solvent with the molecular formula C6D14, in which all fourteen hydrogen atoms of n-hexane are replaced by the stable isotope deuterium (²H) [1]. This fully deuterated compound is a non-polar, water-insoluble liquid (density 0.767 g/mL at 25 °C, boiling point 69 °C) and serves as a critical tool for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and isotopic labeling studies . The high isotopic purity (typically ≥99 atom % D) minimizes proton background interference, enabling high-resolution structural analysis .

Fully Deuterated Solvent NMR and MS applications
High Isotopic Purity Minimal ¹H background interference
Non-Polar Environment Preserves native analyte conformation

Why Unlabeled Hexane (C6H14) and Alternative Deuterated Solvents Are Not Interchangeable with Hexane-d14 in NMR and MS Applications


While unlabeled n-hexane (C6H14) shares identical physical and chemical properties with hexane-d14, its use as an NMR solvent introduces overwhelming proton signals that obscure analyte resonances, making it unsuitable for modern high-field NMR. Conversely, alternative perdeuterated solvents like cyclohexane-d12 or benzene-d6 possess different molecular geometries, polarity, and solvation characteristics, leading to altered chemical shifts and conformational biases for dissolved analytes [1]. Furthermore, hexane-d14 provides a unique mass shift of M+14 relative to protiated hexane, a feature not available with other deuterated solvents, which is essential for its role as an ideal internal standard in GC-MS quantification .

Proton Background
Unlabeled n-hexane introduces overwhelming ¹H signals, obscuring analyte resonances in high-field NMR
Solvation Mismatch
Cyclohexane-d12 and benzene-d6 differ in geometry and polarity, shifting chemical shifts and conformational equilibria
Mass Label Absence
Alternative deuterated solvents lack the specific +14 Da mass shift needed for GC-MS internal standard use

Quantitative Performance Differentiation of Hexane-d14 vs. In-Class Analogs and Alternative Solvents


Comparative Zeolitic Interaction Strength: Hexane-d14 Exhibits Weakest Affinity in KL Zeolite vs. Benzene-d6 and Cyclohexane-d12

In a direct head-to-head comparison using ²H NMR, hexane-d14 demonstrated significantly weaker interaction with KL zeolite pore walls compared to benzene-d6 and cyclohexane-d12. The mean residence time on K⁺ ions was shortest for hexane-d14, indicating higher mobility and lower adsorption affinity [1]. This quantifiable difference in guest-host interactions is critical for selecting the appropriate deuterated probe molecule for studying confinement effects in microporous materials.

Zeolite Mobility
Head-to-head
Shortest mean residence time; ~10 kJ mol⁻¹ activation energy
Distinct mobility probe without π-interactions
Compared to benzene-d6 and cyclohexane-d12 in KL zeolite
Zeolite Science Deuterium NMR Surface Interactions

Conformational Preference in Solution: Hexane-d14 Favors Extended Trans Conformation Over Gauche, Unlike DMSO

Quantitative quantum mechanical analysis of ¹H NMR spectra revealed that the conformational equilibrium of n-alkanes is solvent-dependent. In hexane-d14, the extended trans (tn) conformation is slightly favored, whereas the polar solvent DMSO strongly favors the globular gauche (g) conformations [1]. This differential solvation effect is a class-level inference based on solvent polarity, with hexane-d14 providing a non-polar environment that better mimics hydrophobic environments.

Conformational Bias
Class-level
Favors extended trans conformation
Non-polar environment mimics hydrophobic conditions
Qualitative solvent polarity effect; data to verify
NMR Spectroscopy Conformational Analysis Solution-State Chemistry

Silicalite-1 Confinement: Distinct ²H NMR Spectral Signatures Reflect Unique Motional Modes of Hexane-d14

When adsorbed in silicalite-1, hexane-d14 exhibits a ²H NMR spectrum composed of three superimposed Pake-powder patterns, corresponding to distinct motional modes of methylene and methyl groups within the zeolite channels [1]. This is a unique spectral signature for hexane-d14 in this specific confinement environment; other deuterated hydrocarbons (e.g., cyclohexane-d12, benzene-d6) would yield fundamentally different spectral features due to their distinct molecular geometries and dynamics.

²H NMR Signature
Class-level
Three Pake-powder patterns; CQ 23.5, 30.1, 7.0 kHz
Benchmark for linear alkane dynamics in pores
Specific to hexane-d14 in silicalite-1 at 300 K
Solid-State NMR Zeolites Molecular Dynamics

Unambiguous Internal Standard for GC-MS: Distinct M+14 Mass Shift Eliminates Analyte Overlap

As a fully deuterated analog of n-hexane, hexane-d14 exhibits a mass shift of M+14 relative to the unlabeled parent compound (molecular weight 100.29 g/mol vs. 86.18 g/mol for C6H14) . This isotopic mass difference is sufficiently large to prevent isobaric interference with the analyte while ensuring near-identical chromatographic retention time and ionization efficiency . This makes hexane-d14 an ideal internal standard for the quantification of volatile hydrocarbons by GC-MS.

GC-MS Internal Std
Head-to-head
+14 Da mass shift vs unlabeled hexane
Baseline-resolved quantification standard
Near-identical retention time and ionization efficiency
Analytical Chemistry GC-MS Quantification

High Isotopic Purity (≥99 atom % D) Ensures Minimal Proton Background in ¹H NMR

Commercial hexane-d14 is routinely supplied with an isotopic purity of ≥99 atom % D (and often ≥99.5 atom % D for premium grades) . This high degree of deuteration ensures that residual proton signals from the solvent are negligible (typically ≤1% of the total proton signal), providing a clean spectral window for observing analyte resonances. In contrast, lower purity deuterated solvents (e.g., 98 atom % D) can introduce significant background interference, complicating spectral interpretation and quantification.

Isotopic Purity
Data to verify
≥99 atom % D (standard); ≥99.5% (premium grade)
Minimal proton background in ¹H NMR
Lot-specific certification review recommended
NMR Spectroscopy Quality Control Analytical Chemistry

Controlled Water Content (≤0.5% Impurity) Preserves Non-Polar Solvent Integrity

High-purity hexane-d14 intended for NMR applications is specified to contain ≤0.5% water by weight . This low water content is crucial for maintaining the solvent's non-polar character and preventing unwanted hydrolysis or hydrogen exchange with moisture-sensitive analytes. In comparison, technical grade or non-specification deuterated solvents may contain significantly higher water levels, leading to broad water peaks in ¹H NMR (δ ~1.56 ppm) that can overlap with aliphatic analyte signals.

Water Content
Data to verify
≤0.5% (NMR grade specification)
Maintains non-polar inertness for moisture-sensitive use
Verify per lot; critical for organometallic chemistry
Solvent Quality NMR Sensitive Chemistry

Validated Application Scenarios for Hexane-d14 Based on Quantitative Evidence


NMR Solvent for Hydrocarbon and Non-Polar Analyte Characterization

Hexane-d14 is the solvent of choice for ¹H, ¹³C, and 2D NMR analysis of non-polar compounds, including natural products, lipids, and synthetic polymers. Its high isotopic purity (≥99.5 atom % D) and low water content (≤0.5%) provide a clean spectral window for observing aliphatic proton resonances (δ 0.5-2.0 ppm) without solvent interference . The non-polar environment also preserves the native conformation of dissolved molecules, slightly favoring extended chain conformations [1].

Internal Standard for GC-MS Quantification of Volatile Hydrocarbons

In environmental analysis (e.g., VOC monitoring) and petrochemical characterization, hexane-d14 serves as a chemically identical yet isotopically distinct internal standard for GC-MS. Its M+14 mass shift ensures baseline resolution from unlabeled analytes while providing identical chromatographic behavior and ionization efficiency, enabling accurate quantification of complex hydrocarbon mixtures .

Deuterium NMR Probe for Studying Molecular Dynamics in Porous Materials

Hexane-d14 is a valuable probe molecule for ²H NMR studies of guest-host interactions in zeolites, MOFs, and other nanoporous materials. Its distinct spectral signatures (e.g., three Pake-powder patterns in silicalite-1 with specific quadrupolar coupling constants) and unique motional activation energies (≈10 kJ mol⁻¹ in KL zeolite) provide quantitative benchmarks for understanding confinement effects and hydrocarbon diffusion [2][3].

Solvent for Air-Sensitive and Moisture-Sensitive Synthesis

Due to its controlled low water content (≤0.5%) and non-polar nature, hexane-d14 is suitable for reactions involving moisture-sensitive reagents (e.g., organolithiums, Grignards). When combined with deuterium labeling, it enables in-situ NMR monitoring of reaction intermediates and kinetics in synthetic organic chemistry .

Application
Selection Property
Validation Focus
NMR Solvent for Non-Polar Analytes
Deuterium enrichment; low water content
Residual proton background assessment
GC-MS Internal Standard
Distinct +14 Da mass shift; chromatographic fidelity
Co-elution and ionization reproducibility
²H NMR Probe for Porous Materials
Unique motional spectral signatures
Quadrupolar coupling constant benchmarking
Moisture-Sensitive Synthesis
Controlled low water content; non-polar inertness
Reaction compatibility and in-situ NMR monitoring

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